N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-3-sulfonamide
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Overview
Description
N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-3-sulfonamide is a complex organic compound with a molecular formula of C21H19NO5S It is known for its unique structure, which includes a dibenzo[b,d]furan core, a sulfonamide group, and a methoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-3-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan core. This can be achieved through the cyclization of biphenyl derivatives. The sulfonamide group is then introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide. The final step involves the attachment of the methoxyphenoxyethyl side chain through nucleophilic substitution reactions, using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxyphenoxyethyl side chain may enhance the compound’s binding affinity and specificity. The dibenzo[b,d]furan core provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: The parent compound, lacking the sulfonamide and methoxyphenoxyethyl groups.
N-phenylsulfonamides: Compounds with similar sulfonamide groups but different aromatic cores.
Methoxyphenoxy derivatives: Compounds with similar side chains but different core structures.
Uniqueness
N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19NO5S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]dibenzofuran-3-sulfonamide |
InChI |
InChI=1S/C21H19NO5S/c1-25-15-6-8-16(9-7-15)26-13-12-22-28(23,24)17-10-11-19-18-4-2-3-5-20(18)27-21(19)14-17/h2-11,14,22H,12-13H2,1H3 |
InChI Key |
MTDVNCSUSBYSKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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